1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione is a compound belonging to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazolidine ring substituted with a benzyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione can be synthesized through various methods. Another method involves the oxidation of glycoluril with potassium persulfate, which yields imidazolidine-2,4,5-trione as the main product . The reaction conditions typically include mild oxidants and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as potassium persulfate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium persulfate, mild temperatures (around 75°C).
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while substitution reactions can introduce various functional groups onto the imidazolidine ring.
Scientific Research Applications
1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an acetylcholinesterase and butyrylcholinesterase inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
1-Benzyl-3-propan-2-ylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
Imidazopyridines: These compounds also contain an imidazole ring fused with a pyridine moiety and exhibit diverse biological activities.
Imidazolidine-2,4,5-trione derivatives: Other derivatives with different substituents on the imidazolidine ring may have varying degrees of enzyme inhibition and therapeutic potential.
Properties
IUPAC Name |
1-benzyl-3-propan-2-ylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)15-12(17)11(16)14(13(15)18)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKUZKZTYFYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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